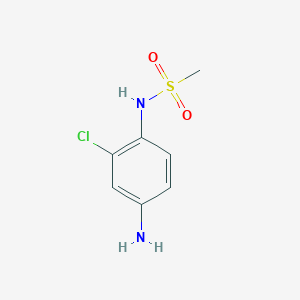

N-(4-amino-2-chlorophenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

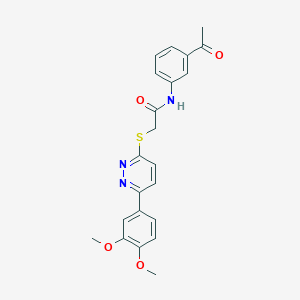

The compound "N-(4-amino-2-chlorophenyl)methanesulfonamide" is a derivative of methanesulfonamide, where the methanesulfonamide moiety is attached to an aromatic ring that is substituted with an amino group and a chlorine atom. This class of compounds is known for its diverse biological activities and is often explored for its potential in medicinal chemistry.

Synthesis Analysis

The synthesis of N-(4-amino-2-chlorophenyl)methanesulfonamide-like compounds involves the introduction of the sulfonyl group to an aromatic amine. A related synthetic approach is described in the literature where N,N-dichlorophenylmethanesulfonamide reacts with trichloroethylene to produce highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, which demonstrate high reactivity by alkylation of various aromatic compounds . This suggests that similar methodologies could be applied to synthesize the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-(2,4-Dichlorophenyl)methanesulfonamide, shows that the N—H bond is nearly syn to the ortho-chloro substituent, which is a common feature observed in other methanesulfonanilides . The geometric parameters of these compounds are consistent with similar molecules, except for some differences in bond and torsion angles. The orientation of the amide H atom is significant as it is readily available to a receptor molecule during biological activity .

Chemical Reactions Analysis

The chemical reactivity of methanesulfonamide derivatives is highlighted by their ability to form complexes and participate in hydrogen bonding. For instance, a complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene shows proton transfer and hydrogen bonding in its ionic structure . This indicates that N-(4-amino-2-chlorophenyl)methanesulfonamide could also engage in similar interactions, which could be explored in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group and the aromatic ring with substituents like chlorine and amino groups affect the compound's polarity, solubility, and potential for hydrogen bonding. For example, the N—H...O and N—H...Cl hydrogen bonds in N-(3,4-Dichlorophenyl)methanesulfonamide result in the formation of dimers and a ribbonlike structure . These properties are crucial for understanding the behavior of the compound in different environments and could be predictive of the properties of N-(4-amino-2-chlorophenyl)methanesulfonamide.

Applications De Recherche Scientifique

Sulfonamides in Drug Development and Organic Chemistry

Sulfonamides are a key structural motif in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors, reflecting their broad utility in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012). They are involved in a range of biological activities, highlighting their importance in the development of new therapeutic agents. The versatility of sulfonamides has been demonstrated through their application in various organic reactions, including oxidation reactions, halogenation, and acylation, among others, indicating their significant role in synthetic organic chemistry (Kolvari et al., 2007).

Environmental and Biotechnological Applications

Sulfonamides, due to their diverse functional capabilities, also find applications in environmental science and biotechnology. For example, in studies of methane cycling in terrestrial ecosystems, sulfonamide compounds could potentially be used as markers or probes due to their reactivity and ability to form stable compounds (Xu et al., 2016). Their use in environmental monitoring and assessment, particularly in the context of greenhouse gas emissions and mitigation strategies, underscores their potential in addressing global challenges related to climate change and environmental sustainability.

Orientations Futures

Propriétés

IUPAC Name |

N-(4-amino-2-chlorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJMGYQKFKWAFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2526039.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2526042.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2526044.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide;hydrochloride](/img/structure/B2526046.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2526047.png)

![1-(3-Methylphenyl)-3-[4-(morpholin-4-yl)phenyl]urea](/img/structure/B2526052.png)

![1-Amino-3-(4-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B2526055.png)

![2-[1-(2-Phenylhydrazinylidene)ethyl]pyridine](/img/structure/B2526056.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526058.png)